molecular formula C27H30ClN7O3 B194505 Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride CAS No. 211914-50-0

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride

Cat. No.: B194505
CAS No.: 211914-50-0
M. Wt: 536.0 g/mol
InChI Key: FHWBKCGBULSVFO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride (CAS: 429658-95-7) is a critical intermediate in synthesizing dabigatran etexilate, an oral direct thrombin inhibitor used to treat thromboembolic disorders . Structurally, it features a benzimidazole core substituted with a pyridin-2-yl group, a carbamimidoylphenyl moiety, and an ethyl propanoate ester. The hydrochloride salt enhances stability, with a molecular weight of 499.56 g/mol . Its synthesis involves multi-step condensation and reduction reactions, optimized for industrial-scale production with a 33.75% overall yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dabigatran (ethyl ester hydrochloride) involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with the nitration of bromobenzene to form a nitro compound, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified to form the ethyl ester. Reduction and alkylation steps are then carried out to obtain the final product .

Industrial Production Methods

Industrial production of dabigatran (ethyl ester hydrochloride) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . The use of advanced purification techniques and controlled reaction parameters ensures the production of high-quality dabigatran suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dabigatran (ethyl ester hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Dabigatran can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of dabigatran include bromobenzene, nitrating agents, cyanating agents, reducing agents (such as hydrogen gas and catalysts), and alkylating agents . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .

Major Products Formed

The major products formed from the reactions of dabigatran include its various intermediates, such as nitro compounds, cyano compounds, imino ethers, and the final ethyl ester hydrochloride form .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibit anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that similar structures possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain benzimidazole derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antibiotics .

Cardiovascular Disease Management

This compound is being investigated for its role in managing cardiovascular diseases. Its ability to modulate blood coagulation pathways positions it as a candidate for anticoagulant therapy. Preliminary studies have shown efficacy in inhibiting thrombin, which is crucial for clot formation, indicating potential use in preventing thromboembolic events .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that benzimidazole derivatives can influence serotonin receptors, which may aid in managing conditions like anxiety and depression. A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, presenting a promising avenue for further research .

  • Anticancer Study : A clinical trial evaluated the efficacy of benzimidazole derivatives in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with related compounds, supporting the hypothesis that these derivatives can effectively target cancer cells .
  • Antimicrobial Research : A laboratory study tested various benzimidazole derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
  • Cardiovascular Application : In a preclinical model, the compound demonstrated a marked reduction in thrombus formation compared to untreated controls, highlighting its potential as a therapeutic agent in managing cardiovascular diseases .

Mechanism of Action

Dabigatran (ethyl ester hydrochloride) exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The compound binds to both free and clot-bound thrombin, making it effective in various clinical settings .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a benzimidazole scaffold with several analogs, but substituents dictate functional differences:

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Features
Target Compound -NH-(4-carbamimidoylphenyl) -OEt (ethyl ester) 499.56 Thrombin inhibitor intermediate; hydrochloride salt
Ethyl 3-{2-[(4-cyanophenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamido}propanoate (7) -NH-(4-cyanophenyl) -OEt 429.47 Precursor with cyano group; reduced bioactivity compared to carbamimidoyl derivative
Ethyl 3-[2-[[4-(N-hexyloxycarbonylcarbamimidoyl)phenylamino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido]propanoate -NH-(4-(hexyloxycarbonyl)carbamimidoylphenyl) -OEt 614.69 Increased lipophilicity; prodrug form for enhanced bioavailability
Ethyl 2-[[(4-carbamimidoylphenyl)amino]methyl]-1-methyl-1H-benzo[d]imidazole-5-carboxylate 4-methylbenzenesulfonate (4) -NH-(4-carbamimidoylphenyl) -OEt (with tosylate counterion) ~600 (estimated) Tosylate salt improves crystallinity; similar pharmacological activity

Key Observations :

  • The carbamimidoyl group (-C(=NH)NH2) in the target compound enhances thrombin-binding affinity compared to cyano (-CN) or esterified derivatives .

Physicochemical Properties

Property Target Compound Cyanophenyl Analog Hexyloxycarbonyl Derivative
Molecular Weight 499.56 429.47 614.69
Solubility Low (hydrochloride salt improves aqueous solubility) Moderate (ester group enhances lipophilicity) Very low (highly lipophilic)
Stability Stable at 2–8°C in dark, hygroscopic Less stable due to cyanide group Sensitive to hydrolysis

Research Findings and Implications

Synthetic Optimization : The target compound’s improved synthesis reduces pollution and costs by replacing toxic reagents with CMPI .

Stability Challenges: The hydrochloride salt form mitigates degradation observed in non-ionic analogs .

Biological Activity

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, often referred to as a derivative of benzimidazole, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of antithrombotic and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C27H29N7O3
  • Molecular Weight : 499.56 g/mol
  • IUPAC Name : Ethyl 3-[[2-[(4-carbamimidoylphenyl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • CAS Number : 429658-95-7

The compound exhibits its biological activity primarily through inhibition of factor Xa, an essential component in the coagulation cascade. This mechanism is similar to that of other anticoagulants such as rivaroxaban and apixaban, which target the same pathway to prevent thrombus formation. The presence of the benzimidazole moiety is crucial for its interaction with the active site of factor Xa, enhancing its potency and selectivity.

Antithrombotic Activity

Research indicates that derivatives of benzimidazole, including this compound, have significant antithrombotic properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications at the benzimidazole core can enhance the inhibitory effects on factor Xa. In vitro assays showed that this compound effectively reduced thrombin generation in human plasma samples, suggesting its potential use as an oral anticoagulant .

Anticancer Properties

In addition to its antithrombotic effects, there is emerging evidence supporting the anticancer activity of this compound. A study conducted by researchers at a leading pharmaceutical institute explored the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, likely through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Description Reference
AntithromboticInhibits factor Xa; reduces thrombin generation
CytotoxicityInduces apoptosis in cancer cell lines
SelectivityHigh selectivity for factor Xa over other serine proteases

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models. However, further studies are necessary to fully elucidate its long-term toxicity and potential side effects in humans.

Properties

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBKCGBULSVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593523
Record name Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211914-50-0
Record name Dabigatran ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETHYL ESTER HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

Prepared analogously to Example 25d from 1-ethyl-2-[N-(4-cyanophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide and ethanolic hydrochloric acid, ethanol, and ammonium carbonate. Yield: 85% of theory, C28H31N7O3 (513.6); Rf value: 0.21 (silica gel; dichloromethane/methanol=5:1); EKA mass spectrum: (M+H)+=514; (M+H+Na)++=268.6; (M+2H)++=257.7.
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1-ethyl-2-[N-(4-cyanophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide
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Synthesis routes and methods II

Procedure details

Prepared analogously to Example 25d from 1-methyl-2-[N-(4-cyanophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide and ethanolic hydrochloric acid, ethanol, and ammonium carbonate. Yield: 71% of theory, C27H29N7O3 (499.6); Rf value: 0.28 (silica gel; dichloromethane/methanol=5:1); EKA mass spectrum: (M+H)+=500; (M+H+Na)++=261.8; (M+2H)++=250.8.
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C27H29N7O3
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Synthesis routes and methods III

Procedure details

350 mL acetone, 250 mL water and 32.2 g potassium carbonate were stirred in round bottom flask at 25° C. The reaction mixture was cooled to 10° C. and 100 g of 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride of Formula (E) was added. 15 mL acetone and 16.8 mL n-hexyl chloroformate were added to the reaction mixture and stirred for 1 hour. The precipitated product was filtered and washed with mixture of acetone and water. The wet-cake was dissolved in acetone and stirred for 30 min. The product was obtained by addition of water followed by filtration. The wet-cake thus obtained was washed with acetone and dried to obtain dabigatran etexilate of Formula (E). 50 g dabigatran etexilate and 500 mL ethyl acetate were stirred at 25° C. The reaction mixture was charcoalized and filtered. The filtrate was heated 75° C. to 80° C. and stirred for 30 minutes and cooled to 25° C. to 35° C. The reaction mixture was filtered and washed with ethyl acetate to obtain pure dabigatran etexilate of Formula (F).
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1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride

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